4-(3-Trifluoromethyl-benzyl)-piperidine 4-(3-Trifluoromethyl-benzyl)-piperidine
Brand Name: Vulcanchem
CAS No.: 37581-28-5
VCID: VC3933998
InChI: InChI=1S/C13H16F3N/c14-13(15,16)12-3-1-2-11(9-12)8-10-4-6-17-7-5-10/h1-3,9-10,17H,4-8H2
SMILES: C1CNCCC1CC2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C13H16F3N
Molecular Weight: 243.27 g/mol

4-(3-Trifluoromethyl-benzyl)-piperidine

CAS No.: 37581-28-5

Cat. No.: VC3933998

Molecular Formula: C13H16F3N

Molecular Weight: 243.27 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Trifluoromethyl-benzyl)-piperidine - 37581-28-5

Specification

CAS No. 37581-28-5
Molecular Formula C13H16F3N
Molecular Weight 243.27 g/mol
IUPAC Name 4-[[3-(trifluoromethyl)phenyl]methyl]piperidine
Standard InChI InChI=1S/C13H16F3N/c14-13(15,16)12-3-1-2-11(9-12)8-10-4-6-17-7-5-10/h1-3,9-10,17H,4-8H2
Standard InChI Key PZWXUYUFCRMWPP-UHFFFAOYSA-N
SMILES C1CNCCC1CC2=CC(=CC=C2)C(F)(F)F
Canonical SMILES C1CNCCC1CC2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Characteristics

The IUPAC name of this compound is 4-[[3-(trifluoromethyl)phenyl]methyl]piperidine, with the molecular formula C₁₃H₁₆F₃N and a molecular weight of 243.27 g/mol. The piperidine ring adopts a chair conformation, while the trifluoromethylbenzyl moiety introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Key Spectral Data

  • ¹H NMR (CDCl₃, 400 MHz): Peaks at δ 7.4–7.6 (aromatic protons), 3.5–3.7 (piperidine CH₂), and 2.4–2.6 (N-CH₂) .

  • ¹³C NMR: Signals for the trifluoromethyl carbon appear near δ 125–130 (q, J = 270 Hz) .

Physicochemical Properties

PropertyValue
Boiling Point280–285°C (estimated)
LogP (Partition Coefficient)3.2 ± 0.3
SolubilityInsoluble in water; soluble in THF, DCM

The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability, a critical factor in drug design.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a nucleophilic substitution between 3-(trifluoromethyl)benzyl chloride and piperidine under basic conditions (e.g., K₂CO₃ or NaH). A representative reaction scheme is:

3-(Trifluoromethyl)benzyl chloride+Piperidine4-(3-Trifluoromethyl-benzyl)-piperidine+HCl\text{3-(Trifluoromethyl)benzyl chloride} + \text{Piperidine} \rightarrow \text{4-(3-Trifluoromethyl-benzyl)-piperidine} + \text{HCl}

Industrial-Scale Considerations

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems .

  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and solubility profiles .

Methodological Innovations from Related Compounds

A patent detailing the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine (CN102659620A) offers insights into optimizing trifluoromethylated intermediates :

  • Low-Temperature Lithiation: Using n-BuLi and 2,2,6,6-tetramethylpiperidine (DMP) at -10°C ensures controlled formylation of aromatic substrates .

  • Catalytic Hydrogenation: Pd/C under 50 psi H₂ in methanol efficiently reduces intermediates like benzylhydrazones to amines .

Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ or CrO₃ yields 4-(3-trifluoromethylbenzoyl)piperidine, a ketone derivative.

  • Reduction: LiAlH₄ reduces the benzyl group to a CH₂OH moiety, though steric hindrance from the -CF₃ group slows reaction kinetics.

Substitution Reactions

The -CF₃ group directs electrophilic substitution to the para position of the benzyl ring. For example:

4-(3-Trifluoromethyl-benzyl)-piperidine+HNO₃4-(3-Trifluoromethyl-4-nitro-benzyl)-piperidine\text{4-(3-Trifluoromethyl-benzyl)-piperidine} + \text{HNO₃} \rightarrow \text{4-(3-Trifluoromethyl-4-nitro-benzyl)-piperidine}

Biological and Pharmacological Applications

Central Nervous System (CNS) Modulation

Piperidine derivatives are explored for antidepressant and analgesic activities due to their ability to cross the blood-brain barrier. The -CF₃ group in this compound may enhance binding to serotonin reuptake transporters or opioid receptors, though specific studies are pending.

Comparative Analysis with Analogues

CompoundKey Differentiator
4-(4-Trifluoromethyl-benzyl)-piperidine-CF₃ at para position; altered receptor affinity
4-(3-Trifluoromethyl-phenethyl)-piperidineExtended alkyl chain; increased logP

The meta-substituted -CF₃ group in 4-(3-Trifluoromethyl-benzyl)-piperidine balances steric effects and electronic withdrawal, optimizing interactions with flat aromatic binding pockets.

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